molecular formula C20H28F2O2 B14371690 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate CAS No. 92263-40-6

2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate

Cat. No.: B14371690
CAS No.: 92263-40-6
M. Wt: 338.4 g/mol
InChI Key: BQLQDXPYLHONTB-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate is an organic compound with the molecular formula C20H28F2O2 It is characterized by the presence of a difluorophenyl group attached to a heptylcyclohexane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate typically involves the esterification of 2,6-difluorophenol with 4-heptylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent recovery and purification steps are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the heptylcyclohexane moiety provides structural stability. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors .

Comparison with Similar Compounds

  • 2,3-Difluorophenyl 4-heptylcyclohexane-1-carboxylate
  • 2,4-Difluorophenyl 4-heptylcyclohexane-1-carboxylate
  • 2,6-Difluorophenyl 4-octylcyclohexane-1-carboxylate

Comparison: 2,6-Difluorophenyl 4-heptylcyclohexane-1-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The heptyl chain length also plays a role in its solubility and interaction with biological membranes .

Properties

CAS No.

92263-40-6

Molecular Formula

C20H28F2O2

Molecular Weight

338.4 g/mol

IUPAC Name

(2,6-difluorophenyl) 4-heptylcyclohexane-1-carboxylate

InChI

InChI=1S/C20H28F2O2/c1-2-3-4-5-6-8-15-11-13-16(14-12-15)20(23)24-19-17(21)9-7-10-18(19)22/h7,9-10,15-16H,2-6,8,11-14H2,1H3

InChI Key

BQLQDXPYLHONTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C(=O)OC2=C(C=CC=C2F)F

Origin of Product

United States

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